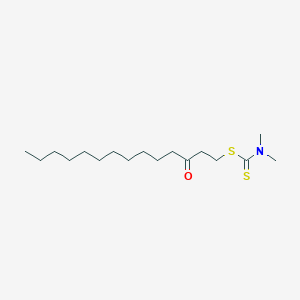
3-Oxotetradecyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxotetradecyl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties It is a member of the carbamodithioate family, which are compounds containing the functional group -CS2-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxotetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecyl bromide with dimethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Tetradecyl bromide is reacted with sodium dimethylcarbamodithioate in anhydrous ethanol.
Step 2: The mixture is refluxed for several hours to ensure complete reaction.
Step 3: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and human error.
Chemical Reactions Analysis
Types of Reactions
3-Oxotetradecyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamodithioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Scientific Research Applications
3-Oxotetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Oxotetradecyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Myristoyl-L-carnitine: This compound has a similar long-chain structure but differs in its functional groups and biological activity.
Palmitoyl-L-carnitine: Another long-chain compound with different functional groups and applications.
Stearoyl-L-carnitine: Similar in structure but with a longer carbon chain and different properties.
Uniqueness
3-Oxotetradecyl dimethylcarbamodithioate is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
CAS No. |
61998-43-4 |
|---|---|
Molecular Formula |
C17H33NOS2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
3-oxotetradecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C17H33NOS2/c1-4-5-6-7-8-9-10-11-12-13-16(19)14-15-21-17(20)18(2)3/h4-15H2,1-3H3 |
InChI Key |
MRCRNGHSKYCMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14539308.png)
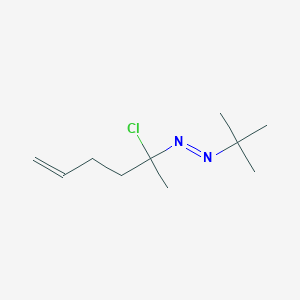
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene](/img/structure/B14539318.png)
![1,2,2-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14539335.png)
![2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate](/img/structure/B14539342.png)
![2H-1,5-Oxazocine, hexahydro-5-[2-(2-phenylethoxy)ethyl]-](/img/structure/B14539349.png)
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14539359.png)
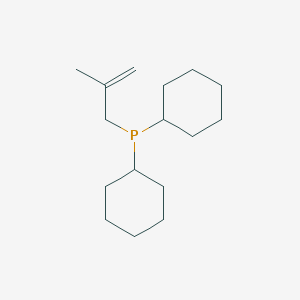
![2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14539376.png)
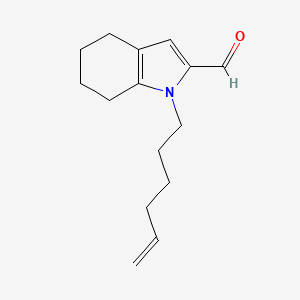
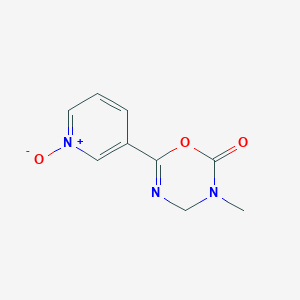
![Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)-](/img/structure/B14539392.png)
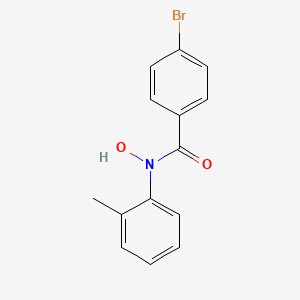
![N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N'-(2-phenylethyl)thiourea](/img/structure/B14539395.png)
